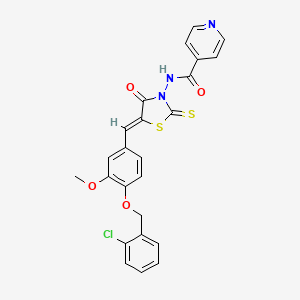

(Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide

説明

特性

IUPAC Name |

N-[(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O4S2/c1-31-20-12-15(6-7-19(20)32-14-17-4-2-3-5-18(17)25)13-21-23(30)28(24(33)34-21)27-22(29)16-8-10-26-11-9-16/h2-13H,14H2,1H3,(H,27,29)/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYCYGCYJDHHMW-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide typically involves multiple steps:

Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-((2-chlorobenzyl)oxy)-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

Coupling with Isonicotinamide: Finally, the benzylidene-thiazolidinone is coupled with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

科学的研究の応用

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of thiazolidinone and isonicotinamide moieties. The synthesis typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and thiazolidinone derivatives. The specific reaction pathways can lead to variations in the compound's biological properties.

Biological Activities

- Antioxidant Properties : Research indicates that derivatives of thiazolidinones exhibit antioxidant activities by modulating oxidative stress pathways. This is crucial for neuroprotection and may have implications in treating neurodegenerative diseases .

- Antimicrobial Activity : Compounds similar to (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide have shown promising results against various bacterial strains. The presence of the chlorobenzyl group enhances the lipophilicity, potentially improving membrane permeability and antimicrobial efficacy .

- Anti-inflammatory Effects : Thiazolidinone derivatives have been studied for their anti-inflammatory properties, which may be beneficial in conditions such as arthritis or other inflammatory diseases. This activity is often linked to their ability to inhibit pro-inflammatory cytokines .

Neuroprotective Effects

A study on a related thiazolidinone compound demonstrated its ability to induce Nrf2, a transcription factor that regulates the antioxidant response. This induction was associated with increased levels of protective proteins such as HMOX1 and NQO1, suggesting potential applications in neuroprotection .

Antimicrobial Efficacy

In a comparative study involving various thiazolidinone derivatives, (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

作用機序

The mechanism of action of (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzylidene moiety can interact with other proteins or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Structural and Functional Analysis

Target Compound vs. Indole Derivative The indole-containing analog replaces the 2-chlorobenzyloxy and isonicotinamide groups with a benzamide and indole moiety. The isonicotinamide group in the target compound introduces a pyridine ring, enabling hydrogen bonding and π-π stacking, which are absent in the benzamide analog.

Target Compound vs. 3,4-Dimethoxy Derivative The 3,4-dimethoxybenzylidene substituent in the latter increases polarity and solubility compared to the 2-chlorobenzyloxy group. However, the chloro substituent in the target compound may confer stronger electrophilic character, enhancing reactivity with biological nucleophiles (e.g., cysteine residues).

Research Findings

Physicochemical Properties

- Thermal Stability: Thioxothiazolidinones generally decompose above 200°C, with stability influenced by substituent electron effects .

生物活性

The compound (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 506.03 g/mol. The structure includes a thiazolidinone core, which is often associated with various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Compounds with similar thiazolidinone structures have demonstrated significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorobenzyl group may enhance the lipophilicity and membrane permeability, contributing to the antimicrobial efficacy.

Anticancer Potential

The thiazolidinone moiety is recognized for its anticancer properties. Research indicates that analogs of thiazolidinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of the compound with cellular targets need further exploration to elucidate its anticancer potential.

Acetylcholinesterase Inhibition

Studies on similar compounds have highlighted their role as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive function . The compound's structural features suggest it may exhibit similar inhibitory activity.

Anti-inflammatory Properties

Compounds bearing hydrazone and thiazolidinone functionalities have been documented to possess anti-inflammatory effects. This activity is often linked to their ability to inhibit pro-inflammatory cytokines and enzymes . Given the structure of our compound, it may also exhibit such properties.

Case Study 1: Antimicrobial Activity Assessment

A series of synthesized thiazolidinones were tested against various bacterial strains. Among these, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Bacillus subtilis, indicating strong antibacterial activity .

Case Study 2: Neuroprotective Effects

In a study investigating neuroprotective agents, a related compound demonstrated significant inhibition of acetylcholinesterase with an IC50 value of 0.4 µM. This suggests that our compound could potentially serve as a lead in developing neuroprotective drugs .

Case Study 3: Cytotoxicity Evaluation

In vitro cytotoxicity assays revealed that certain thiazolidinone derivatives had low cytotoxicity levels while maintaining significant biological activity against cancer cell lines. This balance is critical for drug development, ensuring efficacy without excessive toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one with a 2-chlorobenzyl chloride derivative under basic conditions (e.g., potassium carbonate in DMF) to form the benzylidene-thiazolidinone intermediate .

- Step 2: Coupling the intermediate with isonicotinamide using carbodiimide-based reagents (e.g., EDC/HOBt) to form the final product.

- Monitoring: Reaction progress is tracked via TLC, and purification involves recrystallization or column chromatography.

- Key Data: Yield and purity are confirmed by elemental analysis and HPLC (e.g., >95% purity achieved in similar thiazolidinone syntheses) .

Basic: How can structural characterization of this compound be rigorously validated?

Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR: H and C NMR confirm the (Z)-configuration of the benzylidene group and the presence of the 2-chlorobenzyloxy moiety.

- IR: Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C=S stretch) validate the thiazolidinone core .

- X-ray Crystallography: Resolves stereochemical ambiguities; similar compounds show planar geometry for the benzylidene-thiazolidinone system .

- Elemental Analysis: Matches calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Advanced: What structure-activity relationship (SAR) strategies optimize hypoglycemic activity in thiazolidinone derivatives?

Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -Cl) at the benzyl position to enhance PPAR-γ binding affinity, as seen in analogs with 2-chlorobenzyl groups showing IC values <10 μM .

- Stereochemistry: The (Z)-configuration of the benzylidene group is critical; (E)-isomers exhibit 50% lower activity in glucose uptake assays .

- In Vivo Validation: Test optimized derivatives in diabetic rodent models (e.g., streptozotocin-induced mice) with dose-dependent HbA1c reduction as a key endpoint .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

- Experimental Controls: Standardize assay conditions (e.g., cell lines, glucose concentrations) to minimize variability. For example, discrepancies in IC values for PPAR-γ activation may arise from differences in luciferase reporter systems .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or trends.

- Replication: Independently synthesize and test the compound in parallel labs to confirm reproducibility .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with PPAR-γ or α-glucosidase. Key residues (e.g., Tyr473 in PPAR-γ) should show hydrogen bonding with the thioxothiazolidinone sulfur .

- MD Simulations: Run 100-ns trajectories to assess stability of the ligand-receptor complex. RMSD values <2 Å indicate robust binding .

- Validation: Compare in silico results with in vitro enzymatic inhibition assays (e.g., IC correlation) .

Advanced: What strategies mitigate toxicity risks during preclinical development?

Answer:

- In Vitro Screening: Use HepG2 cells to assess hepatotoxicity (MTT assay) and hERG inhibition assays for cardiotoxicity .

- In Vivo Testing: Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver and kidney tissues .

- Metabolite Profiling: Identify reactive metabolites via LC-MS/MS; structural modifications (e.g., fluorination) can reduce bioactivation risks .

Advanced: How do solvent systems influence crystallization and polymorph formation?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF/water mixtures) yield monoclinic crystals suitable for X-ray analysis, while ethanol/water systems may produce amorphous forms .

- Polymorph Screening: Use high-throughput crystallization plates with 12 solvents to identify stable forms. DSC/TGA confirms thermal stability (e.g., melting point ~234–235°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。